(S)-6-Fluoro-2-(piperidin-3-yl)isoindolin-1-one hydrochloride
CAS No.: 1787331-47-8
Cat. No.: VC4723621
Molecular Formula: C13H16ClFN2O
Molecular Weight: 270.73
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1787331-47-8 |
---|---|
Molecular Formula | C13H16ClFN2O |
Molecular Weight | 270.73 |
IUPAC Name | 6-fluoro-2-[(3S)-piperidin-3-yl]-3H-isoindol-1-one;hydrochloride |
Standard InChI | InChI=1S/C13H15FN2O.ClH/c14-10-4-3-9-8-16(13(17)12(9)6-10)11-2-1-5-15-7-11;/h3-4,6,11,15H,1-2,5,7-8H2;1H/t11-;/m0./s1 |
Standard InChI Key | WRFABMXJYGEVGY-MERQFXBCSA-N |
SMILES | C1CC(CNC1)N2CC3=C(C2=O)C=C(C=C3)F.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound’s molecular formula is C₁₃H₁₆ClFN₂O, with a molecular weight of 270.73 g/mol . Its IUPAC name is 6-fluoro-2-[(3S)-piperidin-3-yl]-3H-isoindol-1-one hydrochloride, reflecting the stereospecific (S)-configuration at the piperidine moiety. Key structural elements include:
-
A bicyclic isoindolinone core with a fluorine atom at position 6.
-
A protonated piperidine ring at position 2, stabilized by a hydrochloride counterion.
-
Stereochemical specificity at the piperidine’s C3 position, critical for target interactions .
Table 1: Structural Comparison with Analogues
Synthesis and Optimization
Synthetic Routes
The synthesis typically involves a multi-step process:
-
Core Formation: Cyclization of 6-fluoroisoindoline-1-one precursors via Buchwald-Hartwig coupling or palladium-catalyzed amination.
-
Stereoselective Introduction: Chiral resolution or asymmetric synthesis to install the (S)-piperidin-3-yl group. For example, enzymatic kinetic resolution of racemic piperidine intermediates ensures enantiomeric excess .
-
Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt, enhancing solubility and stability.
Key Reaction:
This method achieves yields of 65–78% with >98% enantiomeric purity .
Pharmacological Profile
Neuroprotective and Anti-Inflammatory Effects
-
Neuroprotection: In vitro assays show 40% reduction in glutamate-induced neuronal apoptosis at 10 μM, attributed to σ-1 receptor modulation .
-
Anti-Inflammatory Activity: Suppresses TNF-α production in macrophages (IC₅₀ = 2.3 μM), outperforming the 4-fluoro analogue by 3-fold.
Table 2: Biological Activity Comparison
Activity | (S)-6-Fluoro | (R)-6-Fluoro | 4-Fluoro |
---|---|---|---|
σ-1 Receptor Binding | 12 nM | 45 nM | 210 nM |
TNF-α Inhibition (IC₅₀) | 2.3 μM | 4.1 μM | 7.8 μM |
Applications in Drug Discovery
Central Nervous System (CNS) Disorders
The compound’s σ-1 affinity positions it as a candidate for:
-
Neuropathic Pain: Preclinical models show 60% reduction in mechanical allodynia at 5 mg/kg .
-
Depression: Dual σ-1/SERT inhibition may synergize to enhance antidepressant efficacy.
Oncology
Preliminary data suggest pro-apoptotic effects in glioblastoma cells (EC₅₀ = 8.7 μM), though further optimization is required to improve blood-brain barrier permeability .
Comparative Analysis with Stereoisomers
The (S)-enantiomer demonstrates superior pharmacological properties over its (R)-counterpart:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume